Product packaging for 2h-Thiocino[4,5-d]isoxazole(Cat. No.:CAS No. 94043-70-6)

2h-Thiocino[4,5-d]isoxazole

Cat. No.: B12916700
CAS No.: 94043-70-6
M. Wt: 165.21 g/mol
InChI Key: RVMWPDWTMRCZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2h-Thiocino[4,5-d]isoxazole (CAS 94043-70-6) is a synthetically valuable fused heterocyclic compound with the molecular formula C 8 H 7 NOS and a molecular weight of 165.21 g/mol . Its structure incorporates a thiocine ring system fused with an isoxazole, a five-membered heteroaromatic ring known to be electron-rich due to an oxygen atom positioned adjacent to a nitrogen atom . This unique architecture makes it a promising scaffold for developing novel bioactive molecules. Isoxazole derivatives are recognized as privileged structures in drug discovery and medicinal chemistry, serving as key components in compounds with a wide range of biological activities. Research into this chemical class has identified potential for antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties . Furthermore, the isoxazole ring is a known component of several pharmaceuticals, including the COX-2 inhibitor valdecoxib and the neurotransmitter agonist AMPA, underscoring its therapeutic relevance . This compound is intended for research and development applications only. It is not for diagnostic or therapeutic use in humans. Researchers can utilize this chemical as a sophisticated intermediate for synthesizing more complex heterocyclic systems or for exploring new structure-activity relationships in various fields, including agrochemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NOS B12916700 2h-Thiocino[4,5-d]isoxazole CAS No. 94043-70-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94043-70-6

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

2H-thiocino[4,5-d][1,2]oxazole

InChI

InChI=1S/C8H7NOS/c1-2-8-7(6-9-10-8)3-5-11-4-1/h1-6,9H

InChI Key

RVMWPDWTMRCZFR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=CC2=CNOC2=C1

Origin of Product

United States

Synthetic Methodologies for 2h Thiocino 4,5 D Isoxazole and Its Analogues

Scalable Synthetic Procedures

While specific scalable synthetic procedures for the novel heterocyclic system 2H-Thiocino[4,5-d]isoxazole are not extensively detailed in publicly available literature, scalable methodologies for the synthesis of isoxazole (B147169) derivatives, in general, have been well-established. These methods often focus on efficiency, cost-effectiveness, and environmental considerations, making them suitable for larger-scale production. The primary and most versatile approach for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves the cycloaddition of a nitrile oxide with an alkyne or an alkene. nih.gov Various protocols have been developed to enhance the scalability of this transformation.

One notable scalable method is the mechanochemical 1,3-dipolar cycloaddition, which is performed under solvent-free conditions using ball-milling. nih.gov This technique has been successfully applied to the synthesis of 3,5-isoxazole derivatives from terminal alkynes and hydroxyimidoyl chlorides, using a recyclable Cu/Al2O3 nanocomposite catalyst. nih.gov The reproducibility of this method on a gram scale without requiring longer milling times highlights its potential for large-scale applications. nih.gov

Another approach to scalability involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov For instance, the synthesis of isoxazole derivatives has been achieved through microwave-assisted 1,3-dipolar cycloaddition reactions. nih.gov Additionally, diversity-oriented synthesis on a solid support, such as using Houghten's tea-bag approach, has been employed for the creation of isoxazole libraries, demonstrating the adaptability of the 1,3-dipolar cycloaddition for producing a wide range of derivatives. nih.gov

The following table summarizes a scalable, solvent-free mechanochemical approach for the synthesis of 3,5-isoxazole derivatives.

EntryAlkyneHydroxyimidoyl ChlorideProductYield (%)Scale
1Ethynyltrimethylsilane(E,Z)-2-chloro-2-(hydroxyimino)acetate3,5-isoxazole derivativeGoodNot specified
2Phenylacetylene(E,Z)-2-chloro-2-(hydroxyimino)acetate3,5-isoxazole derivativeGoodNot specified
3Various terminal alkynesVarious hydroxyimidoyl chloridesVarious 3,5-isoxazolesModerate to ExcellentUp to 1.0 gram

This table illustrates the substrate scope and scalability of a solvent-free mechanochemical synthesis of 3,5-isoxazoles. Data sourced from nih.gov.

Furthermore, the development of one-pot syntheses contributes to the scalability of isoxazole production by reducing the number of intermediate purification steps, which saves time and resources. For example, a highly efficient and expedient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, showcasing a practical approach that has been applied to gram-scale production. nih.gov While this example is for oxazoles, the principles of developing direct, high-yield reactions from readily available starting materials are directly applicable to the scalable synthesis of isoxazoles.

In the context of fused isoxazoles, intramolecular nitrile oxide cycloaddition (INOC) reactions are a powerful tool. mdpi.com The scalability of such processes would depend on the efficient generation of the nitrile oxide precursor and the favorability of the intramolecular cyclization. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for transitioning these syntheses to a larger scale. mdpi.com

The table below presents research findings on the gram-scale synthesis of 5-aminolevulinic acid (5-ALA) via an oxazole (B20620) intermediate, demonstrating the scalability of related heterocyclic syntheses.

Starting Material 1Starting Material 2ProductScaleYield
Methyl levulinateMethyl isocyanoacetate5-aminolevulinic acid (5-ALA)Gram scaleConsistent with milligram scale

This table demonstrates the successful gram-scale synthesis of a bioactive molecule via a heterocyclic intermediate, highlighting the potential for scaling up such reactions. Data sourced from nih.gov.

While the direct scalable synthesis of this compound remains an area for future investigation, the existing robust and scalable methodologies for isoxazole and fused isoxazole synthesis provide a strong foundation for the development of such procedures. Future work would likely involve adapting these established methods to the specific precursors required for the thiocino-fused system.

Spectroscopic Characterization Methodologies for 2h Thiocino 4,5 D Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 2H-Thiocino[4,5-d]isoxazole, ¹H NMR, ¹³C NMR, and heteronuclear NMR techniques would provide comprehensive structural information.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the seven protons in its structure. The chemical shifts (δ) are influenced by the electronic environment, including the electronegativity of adjacent heteroatoms (N, O, S) and the aromaticity of the fused ring system.

The proton on the isoxazole (B147169) ring is anticipated to resonate in the aromatic region, typically downfield due to the deshielding effects of the heterocyclic system. sciarena.com Protons on the thiocine ring will exhibit chemical shifts that are characteristic of vinylic protons and protons adjacent to a sulfur atom. The exact positions and coupling patterns (multiplicity) would depend on the specific conformation of the eight-membered thiocine ring and the spin-spin coupling between neighboring protons. ekb.eg

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Isoxazole Ring Proton8.0 - 8.5Singlet (s)Located in a deshielded, electron-deficient region of the isoxazole ring. sciarena.com
Thiocine Ring Protons (Vinylic)5.5 - 7.5Doublet (d), Multiplet (m)Chemical shifts are typical for protons on a double bond within a large ring. Coupling with adjacent protons will determine multiplicity.
Thiocine Ring Protons (adjacent to S)2.5 - 3.5Multiplet (m)Protons alpha to the sulfur atom are typically found in this upfield region compared to vinylic protons.
NH ProtonVariable (e.g., 8.0 - 9.0)Broad Singlet (br s)The chemical shift can be highly variable and concentration-dependent; may exchange with D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. This compound contains eight carbon atoms, each expected to produce a unique signal. The carbons of the isoxazole ring are typically found significantly downfield due to the influence of the nitrogen and oxygen atoms. niscair.res.inresearchgate.net Specifically, the carbon atom double-bonded to nitrogen (C=N) and the carbon at the ring fusion would have characteristic chemical shifts. iastate.edu The carbons in the thiocine ring would appear at shifts indicative of sp² (vinylic) and sp³ (allylic) hybridization.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)Notes
Isoxazole Ring (C=N)150 - 165Carbon atom of the imine group in the isoxazole moiety. niscair.res.in
Isoxazole Ring (C-O)165 - 175The carbon atom at the ring junction, bonded to oxygen. rsc.org
Isoxazole Ring (CH)100 - 115The carbon bearing the single proton on the isoxazole ring. sciarena.com
Thiocine Ring (Vinylic Carbons)120 - 140Standard range for sp² hybridized carbons in a large ring system.
Thiocine Ring (Carbons adjacent to S)30 - 45Aliphatic carbons adjacent to the sulfur heteroatom.

Heteronuclear NMR Spectroscopy (e.g., ³¹P NMR if applicable)

For this compound, phosphorus is not present, so ³¹P NMR is not applicable. However, other heteronuclear NMR techniques could be employed for more detailed structural analysis. ¹⁴N or ¹⁵N NMR spectroscopy could provide direct information about the nitrogen environment within the isoxazole ring. nih.gov Due to the quadrupolar nature of ¹⁴N, its signals are often broad, making ¹⁵N NMR (often requiring isotopic enrichment) more suitable for high-resolution studies. nih.gov

Furthermore, advanced techniques like ¹³C{¹⁴N} solid-state NMR can serve as an "attached nitrogen test" to definitively identify carbons bonded to nitrogen, which is useful in distinguishing isomers of nitrogen-containing heterocycles. iastate.edunih.gov While less common, ³³S NMR could theoretically probe the sulfur atom in the thiocine ring, but its low natural abundance and quadrupolar moment present significant sensitivity challenges. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=N, N-O, and C-S bonds, as well as vibrations from the fused aromatic system. rjpbcs.com

Key expected absorptions include:

C=N Stretching: A sharp, medium-intensity band is expected around 1580-1670 cm⁻¹ for the imine bond within the isoxazole ring. orientjchem.org

N-O Stretching: This vibration typically appears in the 1150-1280 cm⁻¹ range and is characteristic of the isoxazole ring. rjpbcs.com

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the double bonds within the fused heterocyclic system.

C-H Stretching: Signals above 3000 cm⁻¹ are indicative of aromatic/vinylic C-H bonds, while any sp³ C-H bonds would appear just below 3000 cm⁻¹.

C-S Stretching: A weaker absorption band for the carbon-sulfur bond in the thiocine ring is expected in the fingerprint region, typically around 600-800 cm⁻¹. ekb.eg

N-H Stretching: A band around 3100-3400 cm⁻¹ would indicate the N-H group. ekb.eg

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 3400Medium, Broad
Aromatic/Vinylic C-H Stretch3000 - 3100Medium to Weak
C=N Stretch (Isoxazole)1580 - 1670Medium
C=C Stretch (Aromatic/Vinylic)1450 - 1600Medium to Strong
N-O Stretch (Isoxazole)1150 - 1280Medium to Strong
C-S Stretch (Thiocine)600 - 800Weak to Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and clues about its structure. For this compound (C₈H₇NOS), the calculated molecular weight is approximately 165.21 g/mol . nih.gov

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z ≈ 165. The presence of sulfur would also lead to a characteristic isotopic peak at M+2 (m/z ≈ 167) with an abundance of about 4% relative to the M⁺ peak, confirming the presence of a single sulfur atom. sapub.org

The fragmentation pattern would be characteristic of a sulfur-nitrogen heterocycle. researchgate.net Common fragmentation pathways for fused isoxazoles can involve the cleavage of the N-O bond, which is relatively weak. scielo.br Subsequent fragmentation could involve the loss of small, stable molecules or radicals such as CO, HCN, or fragments from the thiocine ring like C₂H₂, or cleavage of the thiocine ring itself. researchgate.netnih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueProposed FragmentNotes
165[C₈H₇NOS]⁺ (M⁺)Molecular ion peak.
167[C₈H₇NO³⁴S]⁺ (M+2)Isotope peak confirming the presence of one sulfur atom.
137[M - CO]⁺Loss of carbon monoxide.
132[M - SH]⁺Loss of a sulfhydryl radical.
124[M - C₂H₂N]⁺Fragmentation involving the isoxazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions, particularly in conjugated systems. As a fused heterocyclic aromatic compound, this compound is expected to exhibit characteristic absorptions in the UV region. researchgate.net

The spectrum would likely show multiple absorption bands corresponding to π → π* transitions associated with the conjugated π-electron system of the fused rings. rsc.org Less intense n → π* transitions, involving the non-bonding electrons on the nitrogen, oxygen, and sulfur atoms, may also be observed, often as shoulders on the main absorption bands. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the solvent used. researchgate.net

Table 5: Predicted UV-Vis Absorption Data for this compound

Transition TypePredicted λ_max (nm)Notes
π → π220 - 280High-energy transition associated with the aromatic system.
π → π280 - 350Lower-energy transition due to the extended conjugation of the fused rings.
n → π> 300Low-intensity absorption involving lone pair electrons on N, O, or S; may be obscured by π → π bands.

X-ray Crystallography for Structural Elucidation

For a novel heterocyclic compound such as this compound, single-crystal X-ray diffraction would be the definitive method for confirming its molecular structure. This technique would provide unequivocal proof of the fused isoxazole and thiocine ring system, as well as the specific conformation adopted by the non-aromatic thiocine ring.

Hypothetical Crystallographic Data Table:

Should a suitable single crystal of this compound be synthesized and analyzed, the resulting data would be presented in a format similar to the table below. This table is for illustrative purposes only and does not represent experimental data.

Crystal ParameterHypothetical Value
Empirical formulaC₈H₇NOS
Formula weight165.22 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated densityValue g/cm³
Absorption coefficientValue mm⁻¹
F(000)Value
Crystal size (mm³)Value x Value x Value
θ range for dataValue to Value°
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Final R indicesR₁ = Value, wR₂ = Value

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For organic compounds, this typically involves combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (such as CO₂, H₂O, N₂, and SO₂) are collected and quantified.

This analysis is crucial for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur for this compound would be compared against the theoretical values calculated from its molecular formula, C₈H₇NOS.

Theoretical Elemental Analysis Data:

Based on the molecular formula C₈H₇NOS, the theoretical elemental composition of this compound can be calculated. An experimental analysis would be expected to yield results within a narrow margin of these theoretical values (typically ±0.4%) to be considered a confirmation of the compound's purity and proposed formula.

ElementTheoretical Percentage (%)
Carbon (C)58.16
Hydrogen (H)4.27
Nitrogen (N)8.48
Oxygen (O)9.68
Sulfur (S)19.41

Computational and Theoretical Investigations of 2h Thiocino 4,5 D Isoxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and spectroscopic data. For isoxazole-containing compounds, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have proven effective in providing insights that are in good agreement with experimental results. nih.gov

The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. For 2H-Thiocino[4,5-d]isoxazole, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. Based on studies of other sulfur-nitrogen heterocycles, the thiocine ring is expected to adopt a conformation that minimizes steric strain, while the fused isoxazole (B147169) ring will remain planar. mdpi.com

Following geometry optimization, key electronic structure parameters can be calculated. These parameters provide insight into the molecule's stability and reactivity. For a series of pyrazolyl–thiazole (B1198619) derivatives of thiophene, DFT calculations were used to determine properties such as the total energy, dipole moment, and molecular polarizability. nih.gov Similar parameters for this compound would be expected to fall within ranges typical for related sulfur and nitrogen-containing heterocycles.

Table 1: Predicted Electronic Structure Parameters for this compound (Analogous Data)

Parameter Predicted Value Range Significance
Total Energy Compound-specific Indicator of molecular stability.
Dipole Moment ~2-5 Debye Influences solubility and intermolecular interactions.

Note: The values in this table are hypothetical and based on typical ranges for similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. orientjchem.org

In studies of novel isoxazole-fused heterocycles, DFT calculations have been used to determine the HOMO and LUMO energies. nih.govresearchgate.netresearchgate.net For this compound, the HOMO is likely to be localized on the electron-rich thiocine ring and the sulfur atom, while the LUMO may be distributed over the electron-deficient isoxazole ring. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Analogous Data)

Orbital Predicted Energy Range (eV) Implication
HOMO -6.0 to -7.0 Electron-donating ability
LUMO -1.0 to -2.0 Electron-accepting ability

Note: The values in this table are hypothetical and based on typical ranges for similar heterocyclic compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For sulfur-containing organic molecules, the electrostatic potential on the surface of the sulfur atom can be tuned by the presence of different substituents. mdpi.com In this compound, the nitrogen and oxygen atoms of the isoxazole ring are expected to be regions of high negative potential, making them likely sites for hydrogen bonding and electrophilic attack. The hydrogen atoms of the thiocine ring would exhibit positive potential. Computational studies on high-nitrogen heterocycles have shown the utility of MEP in understanding their stability and energy. nih.gov

DFT calculations can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.net For isoxazole derivatives, calculated ¹H and ¹³C NMR chemical shifts have shown good correlation with experimental data. researchgate.net The prediction of ¹⁵N NMR chemical shifts has also been systematically investigated using DFT-GIAO methods. rsc.org Machine learning approaches are also emerging as powerful tools for the accurate prediction of ¹H NMR chemical shifts. nih.gov

Vibrational frequencies can be calculated from the optimized geometry and correspond to the peaks observed in an infrared (IR) spectrum. For a novel bis-isoxazole, the calculated vibrational frequencies were in good agreement with the experimental FT-IR spectrum. nih.gov For this compound, characteristic C=N stretching of the isoxazole ring would be expected. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Analogous Data)

Proton Environment Predicted Chemical Shift (ppm)
Isoxazole ring proton 8.0 - 8.5

Note: The values in this table are hypothetical and based on general expectations for similar structures.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand the binding interactions between a ligand and a protein target. researchgate.net

While no specific docking studies on this compound are reported, studies on other isoxazole-fused heterocycles have demonstrated their potential to bind to various biological targets. For instance, novel isoxazole derivatives have been docked against bacterial enzymes crucial for cell wall synthesis, showing strong binding affinities. nih.govresearchgate.net Similarly, isoxazole-carboxamide derivatives have been evaluated as COX inhibitors through molecular docking. nih.gov Given the diverse biological activities of isoxazole-containing compounds, it is plausible that this compound could be a subject of interest for future docking studies against various enzymes or receptors.

Theoretical Reaction Mechanism Studies

Computational chemistry provides valuable insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. The formation of the isoxazole ring is a well-studied process, often involving a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nanobioletters.comresearchgate.net Theoretical studies on the regioselectivity of such cycloaddition reactions have been performed using DFT. nih.gov

The synthesis of isoxazoles can also be achieved through the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. youtube.com Theoretical investigations into these reaction pathways can elucidate the finer details of the mechanism and predict the most favorable reaction conditions. For this compound, theoretical studies could be employed to explore its synthesis from appropriate thiocine precursors and to understand the regioselectivity of the isoxazole ring formation.

Non-Adiabatic Dynamics Simulations in Photoinduced Reactions

Direct computational studies employing non-adiabatic dynamics simulations specifically on this compound are not extensively available in the current body of scientific literature. However, a significant body of research exists on the photochemistry of the isoxazole ring, a core component of the title compound. These studies provide a foundational understanding of the likely photoinduced reaction pathways that this compound might undergo. Non-adiabatic dynamics simulations are crucial in this context as they model the transitions between different electronic states, which are fundamental to photochemical reactions.

The photochemistry of isoxazoles is characterized by the photoisomerization to various other heterocyclic and acyclic compounds. acs.org The generally accepted mechanism, supported by numerous theoretical and experimental studies, initiates with the homolytic cleavage of the weak N–O bond upon photoexcitation. acs.orgaip.orgnih.gov This primary step leads to the formation of a vinylnitrene diradical intermediate. aip.org

Non-adiabatic dynamics simulations have been instrumental in elucidating the subsequent ultrafast processes. These simulations show that upon excitation, the isoxazole molecule rapidly evolves on the excited state potential energy surface towards a conical intersection (CI). nih.govresearchgate.netacs.org CIs are regions where two electronic states (typically the first excited singlet state, S₁, and the ground state, S₀) become degenerate, providing an efficient pathway for non-radiative decay. researchgate.netau.dk This ultrafast internal conversion is a key feature of isoxazole photochemistry, often occurring on a femtosecond timescale. rsc.org

Following the decay back to the ground state, the molecule is in a high-energy geometry and can rearrange to form various photoproducts. The vinylnitrene intermediate can rapidly cyclize to a 2H-azirine intermediate. aip.org This highly strained three-membered ring can then undergo further rearrangements. One common pathway involves the cleavage of the C–C bond to form a nitrile ylide, which can subsequently cyclize to an oxazole (B20620). aip.orgnih.gov This ring contraction-ring expansion mechanism is a general pathway in the photochemistry of many isoxazole derivatives. aip.org

Theoretical studies on substituted isoxazoles, such as 3,5-dimethylisoxazole, have provided more detailed insights. Non-adiabatic ab initio molecular dynamics simulations on this molecule have identified two different excited state lifetimes of approximately 10.77 fs and 119.81 fs. rsc.org These simulations confirm that upon photoexcitation, the N–O bond breaks, leading to relaxation to the ground state. rsc.org The pathway leading to the primary product, an azirine, involves the retention of the planar structure of the five-membered ring during the non-adiabatic transition as the N–O bond distance increases. rsc.org Furthermore, these simulations have verified a 1,2-shift mechanism that leads to the formation of ketenimine, another common photoproduct. rsc.org

The specific substituents on the isoxazole ring can significantly influence the reaction pathways and the efficiency of product formation. chemrxiv.org Computational studies have shown that the nature of these substituents can affect the absorption spectra of the isoxazole and its azirine isomer, thereby influencing the photochemical equilibrium. chemrxiv.org

Table 1: Summary of Computational Findings in Photoinduced Reactions of Isoxazole Derivatives

CompoundComputational MethodKey FindingsReference
IsoxazoleCASSCFUpon excitation to the S₁ or S₂ state, the N-O bond cleavage is an ultrafast process. The S₁ deactivation occurs via an S₁/S₀ conical intersection. aip.org
3,5-DimethylisoxazoleNon-adiabatic ab initio molecular dynamics (XMS-CASPT2/SA4-CASSCF)Two distinct excited state (S₁) lifetimes of 10.77 fs and 119.81 fs were estimated. The primary photoreaction involves N-O bond cleavage leading to azirine formation. A 1,2-shift pathway to ketenimine was also identified. rsc.org
3,5-DimethylisoxazoleCASSCF/MP2-CASThree potential photoisomerization pathways were investigated, with the "direct path" via a conical intersection being the most favorable for rearrangement to the corresponding oxazole. nih.govacs.org

Reactivity and Derivatization Strategies for 2h Thiocino 4,5 D Isoxazole

Functionalization of the Core Ring System

Functionalization of the core 2H-Thiocino[4,5-d]isoxazole ring system would likely require the introduction of activating groups or reaction handles, such as halogens or sulfone moieties, to facilitate subsequent derivatization.

Nucleophilic aromatic substitution (SNAr) is a key method for functionalizing (hetero)aromatic systems. semanticscholar.org For these reactions to proceed on the this compound core, the presence of a good leaving group (such as a halide) and/or strong electron-withdrawing groups on the ring system is generally required. nih.gov The reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, forming a Meisenheimer complex, followed by the departure of the leaving group.

For electron-deficient heteroarenes, SNAr reactions with nucleophiles like thiols can proceed smoothly. nih.gov In the context of this compound, if a halogenated derivative were synthesized, it could potentially undergo SNAr reactions. For instance, a chloro- or bromo-substituted analog could react with various nucleophiles (e.g., amines, alkoxides, thiolates) to introduce new functional groups. The regioselectivity of the substitution would be dictated by the electronic properties of the fused ring system. In a related system, 2H-thiazolo[4,5-d] rsc.orgnih.govrsc.orgtriazole, SNAr reactions have been successfully demonstrated, highlighting the utility of this approach for functionalizing fused heterocycles. nih.gov

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in heterocyclic chemistry. researchgate.netresearchgate.net Reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings are widely used to functionalize isoxazole (B147169) rings. researchgate.net These methods would likely be applicable to halo-substituted derivatives of this compound.

Palladium complexes are frequently used as catalysts for these transformations. researchgate.net For example, a Suzuki-Miyaura coupling could be employed to introduce aryl or heteroaryl groups by reacting a bromo- or iodo-2H-Thiocino[4,5-d]isoxazole with a boronic acid in the presence of a palladium catalyst and a base. mdpi.com Similarly, Sonogashira coupling with terminal alkynes could install alkynyl moieties. mdpi.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.netmdpi.com

Reaction TypeCoupling PartnerTypical Catalyst SystemPotential Product
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(PPh₃)₄ / Base (e.g., K₂CO₃)Aryl-substituted this compound
SonogashiraTerminal AlkynePd(PPh₃)₄ / CuI / Base (e.g., Et₃N)Alkynyl-substituted this compound
HeckAlkenePalladium Catalyst (e.g., Pd(OAc)₂)Alkenyl-substituted this compound

Radical-based reactions offer an alternative pathway for functionalization. The reactivity of sulfones toward radical ipso-substitution has been exploited for the alkylation of heterocyclic systems. nih.gov A potential strategy for this compound would involve the synthesis of a sulfonylated derivative. This sulfone group can act as a versatile reactive tag, enabling radical-based alkylations. For example, iron-catalyzed coupling of a sulfonylated heterocycle with alkenes in the presence of a silane has been shown to provide alkylated products. nih.gov This approach could provide access to a range of alkyl-substituted this compound derivatives.

Ring Transformation Reactions of Isoxazoles

The isoxazole ring can undergo transformation reactions to yield other heterocyclic structures. rsc.org This reactivity typically involves an initial ring-opening step, often promoted by a base, followed by a subsequent cyclization step with a suitable reaction partner. rsc.orgacs.org For example, isoxazoles can be transformed into 3,5-dicyano-4H-pyran-2-amines and N-arylidenefuran-2-amines. rsc.org This process is initiated by the ring opening of the isoxazole in the presence of an aromatic aldehyde, which is then followed by a nucleophilic attack and subsequent heterocyclization. rsc.org Such transformations highlight the utility of the isoxazole ring as a synthetic intermediate for accessing diverse molecular scaffolds.

Ring-Opening Reactions

The N-O bond in the isoxazole ring is susceptible to cleavage under various conditions, making ring-opening a characteristic reaction of this heterocycle. wikipedia.orgrsc.org This reaction can be achieved through reductive methods, such as hydrogenolysis, or by using chemical reagents. rsc.org Recently, methods like ring-opening fluorination have been developed, where treatment of isoxazoles with an electrophilic fluorinating agent leads to N-O bond cleavage and the formation of α-fluorocyanoketones. researchgate.net This approach allows for the efficient construction of complex fluorine-containing compounds from isoxazole precursors. researchgate.net

Electrochemical methods provide a sustainable and efficient means to induce ring-opening in isoxazoles. rsc.org Isoxazoles that are substituted with an electron-withdrawing group at the 4-position are known to undergo N–O bond cleavage through electrolysis. rsc.org This electrochemical approach is often more efficient than chemical or yeast-catalyzed methods. rsc.org The process involves the reduction of the isoxazole ring, leading to the cleavage of the weak N-O bond. This strategy has been utilized in the synthesis of analogs of the herbicide Grasp®. rsc.org More recent developments in electrochemistry have enabled the assembly of isoxazole motifs through domino reactions, which proceed via radical pathways. nih.govsemanticscholar.org

Substrate TypeReaction ConditionKey FeatureReference
4-Acyl/Alkoxycarbonyl-substituted isoxazolesElectrolysisEfficient N-O bond cleavage rsc.org
Four-component domino reaction (alkene, aldehyde, etc.)Constant current electrolysis in an undivided cellAssembly of isoxazole ring via a radical pathway nih.govsemanticscholar.org

Enzymatic (Yeast-Catalyzed) Ring Opening

The selective modification of heterocyclic scaffolds under mild, environmentally benign conditions is a significant goal in contemporary synthetic chemistry. Enzymatic transformations, particularly those employing whole-cell catalysts like baker's yeast (Saccharomyces cerevisiae), offer a powerful tool for achieving such selectivity. While specific studies on the enzymatic ring opening of this compound are not extensively documented, the known reactivity of the isoxazole nucleus in the presence of yeast provides a strong basis for predicting its behavior.

Yeast-catalyzed reactions are known to effect the reductive cleavage of the nitrogen-oxygen (N-O) bond in isoxazole rings. This transformation is particularly valuable as it unmasks a β-enaminone or a related 1,3-dicarbonyl precursor, which can then be utilized in further synthetic elaborations. The general mechanism for this reductive ring opening is believed to involve the enzymatic reduction of the N-O bond, a process that is facilitated by the metabolic activity of the yeast.

In the context of this compound, a yeast-catalyzed ring opening would be expected to yield a β-ketothioamide fused to the thiocine ring. This transformation would proceed under mild conditions, typically in an aqueous medium with a simple carbon source like sucrose to maintain the metabolic activity of the yeast. The resulting product would be a versatile intermediate, poised for a variety of subsequent chemical modifications.

The table below outlines the hypothetical enzymatic ring-opening of this compound, detailing the substrate, catalyst, expected product, and the nature of the transformation.

SubstrateCatalystExpected ProductTransformation
This compoundSaccharomyces cerevisiae (Baker's Yeast)β-Ketothioamide derivative of the thiocine ringReductive cleavage of the isoxazole N-O bond

This enzymatic approach holds considerable promise for the derivatization of the this compound scaffold, offering a green and selective alternative to traditional chemical methods for isoxazole ring cleavage.

Introduction of Substituents for Structural Diversity

The generation of a library of structurally diverse compounds based on a core scaffold is a cornerstone of modern drug discovery and materials science. For the this compound system, the introduction of a wide array of substituents can be envisioned through the application of established synthetic methodologies for both the isoxazole and the less common thiocine rings. These strategies would allow for the systematic modification of the physicochemical and biological properties of the parent molecule.

The reactivity of the fused heterocyclic system can be considered by analyzing the individual and combined electronic properties of the isoxazole and thiocine rings. The isoxazole ring is generally considered to be electron-deficient, which influences its reactivity towards nucleophiles and its susceptibility to ring-opening reactions. Conversely, the thiocine ring, a larger sulfur-containing heterocycle, is expected to exhibit its own distinct reactivity, likely involving both the sulfur atom and the unsaturated carbon framework.

Several key strategies can be proposed for the introduction of substituents to achieve structural diversity:

Electrophilic Aromatic Substitution: The isoxazole ring is generally deactivated towards electrophilic attack. However, the thiocine ring, depending on its degree of aromaticity and the electron-donating nature of the sulfur atom, could potentially undergo electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation. The position of substitution would be directed by the electronic nature of the fused system.

Nucleophilic Aromatic Substitution: While less common for unsubstituted isoxazoles, the introduction of leaving groups (e.g., halogens) onto the scaffold would enable subsequent nucleophilic substitution reactions. This would allow for the incorporation of a wide range of nitrogen, oxygen, and sulfur nucleophiles, thereby introducing significant structural diversity.

Metal-Catalyzed Cross-Coupling Reactions: The introduction of a halogen atom or a triflate group onto the this compound scaffold would provide a handle for various palladium- or copper-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings would enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of a vast array of derivatives.

Modification of the Thiocine Ring: The sulfur atom in the thiocine ring presents a unique site for chemical modification. Oxidation of the sulfide to a sulfoxide or a sulfone would not only alter the steric and electronic properties of the molecule but also open up new avenues for further functionalization.

The following table summarizes a selection of potential derivatization strategies for the this compound scaffold, highlighting the type of reaction, the potential site of modification, and the class of substituent that could be introduced.

Reaction TypePotential Site of ModificationClass of Substituent Introduced
HalogenationIsoxazole or Thiocine Ring-Cl, -Br, -I
NitrationThiocine Ring-NO2
Friedel-Crafts AcylationThiocine Ring-C(O)R
Suzuki CouplingHalogenated ScaffoldAryl, Heteroaryl, Alkyl
Sonogashira CouplingHalogenated ScaffoldAlkynyl
Buchwald-Hartwig AminationHalogenated Scaffold-NRR'
OxidationThiocine Sulfur Atom-S(O)-, -S(O)2-

Through the systematic application of these and other synthetic methods, a diverse library of this compound derivatives could be generated for further investigation in various scientific disciplines.

2h Thiocino 4,5 D Isoxazole As a Chemical Scaffold in Research and Development

Role of Isoxazoles and Fused Heterocycles as Privileged Scaffolds

In the field of medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. Isoxazoles and their fused heterocyclic derivatives have emerged as prominent examples of such scaffolds. Heterocyclic compounds, particularly those containing nitrogen and oxygen, are of immense importance in pharmaceutical and medicinal chemistry due to their diverse biological activities.

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key feature in numerous commercially available drugs and biologically active compounds. Its utility stems from several key physicochemical properties:

Versatile Binding Properties : The isoxazole moiety can act as a hydrogen bond donor and acceptor, enabling it to form strong interactions with biological targets like proteins and enzymes.

Metabolic Stability : The aromatic nature of the isoxazole ring often imparts metabolic stability to the parent molecule, a desirable trait in drug candidates.

Modifiable Core : The isoxazole ring can be readily substituted at various positions, allowing chemists to fine-tune the steric, electronic, and lipophilic properties of a compound to optimize its potency and selectivity.

When the isoxazole ring is fused with other ring systems, such as the seven-membered thiocine ring in 2H-Thiocino[4,5-d]isoxazole, the resulting fused heterocycle gains a more rigid and conformationally defined three-dimensional shape. This structural rigidity can enhance binding affinity to a specific target by reducing the entropic penalty upon binding. Fused isoxazoles have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, solidifying their status as privileged structures in drug discovery.

Scaffold-Hopping Strategies Utilizing the this compound Framework

Scaffold hopping is a widely used strategy in medicinal chemistry for discovering structurally novel compounds by modifying the core structure of a known active lead compound while retaining its biological activity. This approach is crucial for generating new intellectual property, improving pharmacokinetic properties, and circumventing issues associated with an existing chemical series. The this compound framework represents a novel scaffold that can be employed in such strategies.

The core principle of scaffold hopping is to replace the central molecular framework of a drug with a structurally different one that mimics the spatial arrangement of key binding features (pharmacophores). For instance, a known bioactive compound with a benzisoxazole core could potentially be "hopped" to a this compound scaffold. The rationale for this hop would be to explore new chemical space and potentially achieve improved properties. The thiocine ring, being a larger, sulfur-containing ring, offers a different size, geometry, and electronic profile compared to a simple benzene (B151609) ring, which could lead to novel interactions with a biological target.

The process involves:

Identifying a lead compound : Starting with a molecule with known biological activity.

Analyzing its pharmacophore : Determining the essential functional groups and their spatial orientation required for activity.

Replacing the core scaffold : Substituting the original core with the this compound framework.

Synthesizing and testing : Preparing the new series of compounds and evaluating their biological activity to validate the hop.

This strategy allows researchers to move away from saturated patent landscapes and discover next-generation compounds with potentially superior therapeutic profiles.

Design Principles for Analogues and Derivatives

The design of analogues and derivatives based on the this compound scaffold follows established principles of medicinal chemistry aimed at exploring the structure-activity relationship (SAR). The goal is to systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Key Modification Sites on the this compound Scaffold:

Modification SiteRationale for DerivatizationPotential Functional Groups to Introduce
Thiocine Ring To modulate lipophilicity, size, and conformation. Can influence how the molecule fits into a binding pocket.Alkyl groups, halogens, hydroxyl groups, amines.
Isoxazole Ring To alter electronic properties and hydrogen bonding capacity.Small alkyl groups, electron-withdrawing/donating groups.
Nitrogen Atom (if applicable) To introduce substituents that can explore new binding interactions or improve solubility.Aryl groups, alkyl chains, heterocyclic moieties.

The design process often employs computational tools to predict how different substitutions might affect the molecule's interaction with its target. By creating a library of analogues with systematic variations, researchers can build a comprehensive SAR profile. For example, substituting different positions on the thiocine ring can reveal which areas of the molecule are sensitive to steric bulk and which can be modified to improve properties like solubility or metabolic stability. This systematic approach is fundamental to optimizing a lead compound derived from the this compound scaffold.

Applications as Versatile Building Blocks in Organic Synthesis

Beyond its potential as a pharmacologically active scaffold, the this compound core serves as a versatile building block in organic synthesis. Heterocyclic compounds are foundational in the synthesis of more complex molecules, and the unique structure of this fused system offers several strategic advantages.

The isoxazole ring itself is known to be a "masked" or "dormant" functional group. Under specific chemical conditions, the N-O bond of the isoxazole can be cleaved, unmasking other functionalities like β-hydroxy ketones or γ-amino alcohols. This latent reactivity makes isoxazoles powerful intermediates for constructing other molecular architectures.

Synthetic Transformations Involving the Isoxazole Moiety:

Reaction TypeDescriptionResulting Functional Group
Reductive Cleavage Cleavage of the N-O bond using reducing agents (e.g., catalytic hydrogenation).Can lead to the formation of enaminones or amino alcohols.
Ring-Opening Reactions Base- or acid-catalyzed opening of the isoxazole ring.Can generate 1,3-dicarbonyl compounds or other reactive intermediates.
Cycloaddition Reactions The isoxazole ring can participate in or be formed from cycloaddition reactions, a cornerstone of heterocyclic synthesis.Formation of complex polycyclic systems.

The this compound framework can thus be used as a starting material to access a variety of other complex molecules. Chemists can build upon the scaffold, functionalize it, and then, at a later stage in the synthesis, transform the isoxazole portion to reveal new functionalities for further elaboration. This strategic use of the scaffold as a synthetic intermediate highlights its importance as a versatile tool for organic chemists.

Future Research Directions and Advanced Applications in 2h Thiocino 4,5 D Isoxazole Chemistry

Exploration of Novel Synthetic Routes

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of the 2H-thiocino[4,5-d]isoxazole core. Current strategies for the synthesis of fused isoxazoles often rely on established methods such as 1,3-dipolar cycloaddition reactions. nih.govnih.govmdpi.com Future research should aim to expand this synthetic arsenal, exploring innovative pathways that offer greater control over substitution patterns and functional group tolerance.

One promising avenue is the exploration of intramolecular cyclization strategies. For instance, a suitably functionalized thiocine precursor bearing an oxime or a related functional group could undergo cyclization to form the fused isoxazole (B147169) ring. nih.govmdpi.com The development of metal-catalyzed cross-coupling reactions could also provide a powerful tool for constructing the thiocino[4,5-d]isoxazole framework from simpler starting materials. A retrosynthetic analysis suggests that the thiocine ring could be formed via ring-closing metathesis or macrocyclization of a linear precursor containing both the isoxazole and thiocine fragments in nascent form.

Key areas for investigation include:

Domino and Tandem Reactions: Designing multi-step, one-pot reactions to construct the heterocyclic system with increased efficiency and reduced waste.

Photoredox Catalysis: Utilizing light-induced reactions to forge key bonds under mild conditions, potentially enabling novel bond disconnections.

Flow Chemistry: Developing continuous-flow processes for the safe and scalable synthesis of this compound and its derivatives.

A comparative table of potential synthetic strategies is presented below.

Synthetic Strategy Key Precursors Potential Advantages Potential Challenges
Intramolecular 1,3-Dipolar CycloadditionFunctionalized thiocine with a nitrile oxide precursorHigh regioselectivity, mild reaction conditionsSynthesis of the functionalized thiocine precursor
Transition-Metal Catalyzed CyclizationD-functionalized isoxazole and a sulfur-containing fragmentHigh efficiency and functional group toleranceCatalyst selection and optimization, potential for side reactions
Ring-Closing MetathesisLinear precursor with terminal alkenesAccess to a wide range of derivativesCatalyst sensitivity, potential for oligomerization

Development of Asymmetric Synthesis Methodologies

The introduction of chirality into the this compound scaffold could lead to the discovery of molecules with unique stereospecific properties, particularly for applications in medicinal chemistry and chiral materials. The development of asymmetric synthetic methodologies is therefore a critical area of future research.

Given the presence of both sulfur and nitrogen atoms, several strategies for asymmetric synthesis can be envisioned. Organocatalysis, which has emerged as a powerful tool for the enantioselective synthesis of heterocycles, could be employed to control the stereochemistry of key bond-forming reactions. mdpi.comresearchgate.netbenthamdirect.com Chiral transition-metal catalysts could also be utilized in cyclization or cross-coupling reactions to induce asymmetry. rsc.org

Future research should focus on:

Chiral Ligand Development: Designing and synthesizing novel chiral ligands for metal-catalyzed reactions that are specifically tailored to the this compound system.

Organocatalytic Approaches: Exploring the use of chiral amines, phosphoric acids, or thioureas to catalyze key stereodetermining steps. scispace.com

Enantioselective C-H Functionalization: Developing methods for the direct, enantioselective functionalization of C-H bonds on the thiocine ring.

The following table outlines potential asymmetric approaches.

Asymmetric Approach Catalyst/Reagent Targeted Bond Formation Expected Outcome
Metal-Catalyzed Asymmetric CyclizationChiral Palladium or Rhodium ComplexesFormation of the thiocine ringEnantiomerically enriched this compound
Organocatalytic Michael AdditionChiral Amines or ThioureasFormation of a stereocenter on the thiocine ringDiastereoselective and enantioselective synthesis of substituted derivatives
Chiral Auxiliary-Mediated SynthesisRemovable chiral auxiliariesControl of stereochemistry during ring formationAccess to specific stereoisomers

Integration into Advanced Material Science Research

The unique electronic and structural features of the this compound system make it a promising candidate for applications in advanced materials science. The presence of a sulfur-rich thiocine ring, combined with the electron-accepting nature of the isoxazole moiety, suggests potential for use in organic electronics.

Future research in this area could explore the synthesis of conjugated polymers incorporating the this compound unit. Such materials could exhibit interesting photophysical and electronic properties, making them suitable for applications in:

Organic Photovoltaics (OPVs): As electron-acceptor or electron-donor materials in the active layer of solar cells.

Organic Light-Emitting Diodes (OLEDs): As host or emissive materials in the light-emitting layer.

Organic Field-Effect Transistors (OFETs): As the semiconducting channel material.

The functionalization of the this compound core with various electron-donating or electron-withdrawing groups would allow for the fine-tuning of its electronic properties, such as the HOMO and LUMO energy levels, to optimize performance in these devices.

Material Application Desired Property Potential Modification Strategy
Organic PhotovoltaicsTunable bandgap, high charge carrier mobilityIntroduction of electron-donating/withdrawing substituents
Organic Light-Emitting DiodesHigh photoluminescence quantum yield, thermal stabilityAnnulation with aromatic rings to extend conjugation
Organic Field-Effect TransistorsHigh charge carrier mobility, good processabilityIntroduction of long alkyl chains for improved solubility

Computational Design and Virtual Screening for Analogues

Computational chemistry and virtual screening are invaluable tools for accelerating the discovery of novel compounds with desired properties. In the context of this compound, these methods can be used to guide synthetic efforts and to identify promising analogues for various applications.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties of the parent compound and its derivatives. researchgate.net This information can provide insights into their potential for use in materials science and can help in the design of molecules with tailored electronic characteristics.

Molecular docking studies can be used to screen virtual libraries of this compound analogues against specific biological targets. nih.govresearchgate.netnih.gov This approach can identify compounds with high binding affinities, which can then be prioritized for synthesis and biological evaluation.

Key computational approaches include:

Quantum Chemical Calculations: To predict electronic properties, reactivity, and spectroscopic data.

Molecular Dynamics (MD) Simulations: To study the conformational landscape and dynamics of the thiocine ring.

Quantitative Structure-Activity Relationship (QSAR) Studies: To build models that correlate chemical structure with biological activity or material properties.

Computational Method Objective Predicted Parameters
Density Functional Theory (DFT)Elucidate electronic structureHOMO/LUMO energies, electron density distribution, UV-Vis spectra
Molecular DockingIdentify potential biological targetsBinding affinity, interaction modes
Molecular Dynamics (MD)Analyze conformational flexibilityRing conformations, intermolecular interactions

Q & A

Q. What are the key synthetic routes for 2H-Thiocino[4,5-d]isoxazole derivatives, and how can researchers optimize yields?

Synthesis typically involves cyclization and functionalization steps. For example:

  • Chlorination : Use POCl₃ in dimethylaniline at 105–110°C to introduce chlorine at the 7-position of the fused heterocycle .
  • Amine substitution : React chlorinated intermediates with primary/secondary amines in dioxane with triethylamine for high yields (e.g., 7-amine-substituted derivatives) .
  • Green methods : Microwave-assisted synthesis or ultrasonic irradiation reduces reaction time and solvent toxicity (e.g., 65% yield via DMSO-mediated cyclization) .

Q. How should researchers characterize this compound derivatives?

  • Spectroscopy : Use ¹H/¹³C NMR to confirm regioselectivity and substituent positions. For example, oxazolo[4,5-d]pyrimidines show distinct aromatic proton shifts .
  • X-ray crystallography : Resolve structural ambiguities, such as the planar geometry of fused isoxazole-thiocine systems .
  • Mass spectrometry : Verify molecular ions (e.g., [M+H]⁺ peaks for C₂₁H₂₈N₂O₃ derivatives) .

Q. What in vitro assays are recommended to evaluate biological activity?

  • Anticancer screening : Use MTT assays on HeLa, MCF-7, or HepG2 cell lines. Isoxazole derivatives induce apoptosis via α-fetoprotein modulation .
  • Antiviral testing : Assess cytopathic effect (CPE) reduction in viral models (e.g., HIV-1 or influenza) with EC₅₀ values compared to cytotoxicity (CC₅₀) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported bioactivity data?

  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm targets (e.g., HSP90 inhibition by isoxazole derivatives ).
  • Kinetic assays : Compare IC₅₀ values across enzyme isoforms (e.g., fatty acid amide hydrolase vs. monoglyceride lipase) to explain selectivity gaps .

Q. What computational strategies predict the drug-likeness of this compound analogs?

  • DFT/TD-DFT : Calculate HOMO-LUMO gaps and charge-transfer properties for photostability analysis (e.g., benzobisoxazole cruciforms ).
  • Molecular docking : Simulate binding to HSP90’s ATP-binding pocket using AutoDock Vina (e.g., NVP-AUY922-like interactions ).

Q. How does photostability impact experimental design for light-sensitive derivatives?

  • Photodissociation studies : Use PEPIPICO spectroscopy to track fragmentation pathways under UV light (e.g., C–N bond cleavage in isoxazole ).
  • Storage protocols : Protect compounds from light in amber vials with desiccants to prevent degradation .

Q. How should researchers address discrepancies in synthetic yields or bioactivity?

  • Batch analysis : Compare NMR purity (≥95%) and residual solvent levels (e.g., DMSO in hydrazide intermediates ).
  • Structural analogs : Test substituent effects (e.g., dichlorophenoxy groups enhance antiviral activity vs. fluorophenyl groups in anticancer assays ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.